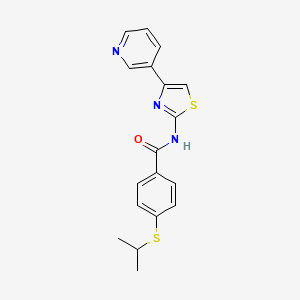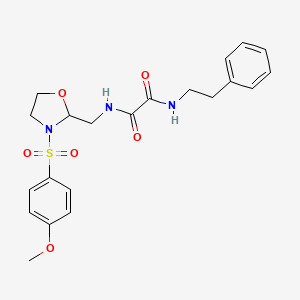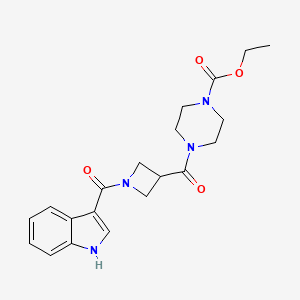![molecular formula C18H17ClN2OS3 B2720514 2-(2-Chloro-3-phenylthiopropylthio)-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimid ino[4,5-b]thiophen-4-one CAS No. 880456-90-6](/img/no-structure.png)
2-(2-Chloro-3-phenylthiopropylthio)-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimid ino[4,5-b]thiophen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-3-phenylthiopropylthio)-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimid ino[4,5-b]thiophen-4-one is a useful research compound. Its molecular formula is C18H17ClN2OS3 and its molecular weight is 408.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Evaluation
Research on related chemical structures has led to the synthesis of compounds with potential central nervous system depressant activity. For instance, the synthesis of 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives demonstrated marked sedative action, highlighting the therapeutic potential of such compounds in medicinal chemistry (Manjunath et al., 1997).
Antimicrobial Studies
Linked heterocyclic compounds containing Pyrazole-pyrimidine-thiazolidin-4-one have been synthesized and shown to possess good inhibitory activity against both Gram-positive and Gram-negative bacteria and fungi. This suggests the applicability of such structures in developing new antimicrobial agents (Reddy et al., 2010).
Characterization and Biological Activity
Substituted tricyclic compounds, including 5,6,7,8-tetrahydro Pyrido[4',3':4,5]Thieno[2,3-D]Pyrimidines, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies indicate the potential for developing novel antibiotics and antifungal drugs based on these and similar chemical structures (Mittal et al., 2011).
Optical and Electronic Properties
The exploration of the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives has been conducted. Such studies are crucial for the development of new materials with potential applications in medicine and nonlinear optics, indicating the broad applicability of these compounds beyond pharmaceuticals (Hussain et al., 2020).
Antitumor Activity
Research into 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has revealed potent anticancer activity on several human cancer cell lines. This suggests the therapeutic potential of these compounds in cancer treatment, emphasizing the importance of chemical synthesis in the development of new anticancer drugs (Hafez & El-Gazzar, 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2-Chloro-3-phenylthiopropylthio)-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimid ino[4,5-b]thiophen-4-one' involves the reaction of 2-chloro-3-phenylthiopropanol with 2,4,5-trichloropyrimidine to form 2-(2-chloro-3-phenylthiopropylthio)-4,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidine. This intermediate is then reacted with 4-chlorothiophen-2-one to form the final product.", "Starting Materials": [ "2-chloro-3-phenylthiopropanol", "2,4,5-trichloropyrimidine", "4-chlorothiophen-2-one" ], "Reaction": [ "Step 1: React 2-chloro-3-phenylthiopropanol with 2,4,5-trichloropyrimidine in the presence of a base such as potassium carbonate in DMF to form 2-(2-chloro-3-phenylthiopropylthio)-4,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidine.", "Step 2: React the intermediate from step 1 with 4-chlorothiophen-2-one in the presence of a base such as potassium carbonate in DMF to form the final product, 2-(2-Chloro-3-phenylthiopropylthio)-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimid ino[4,5-b]thiophen-4-one." ] } | |
Numéro CAS |
880456-90-6 |
Formule moléculaire |
C18H17ClN2OS3 |
Poids moléculaire |
408.98 |
Nom IUPAC |
10-(2-chloro-3-phenylsulfanylpropyl)sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C18H17ClN2OS3/c19-11(9-23-12-5-2-1-3-6-12)10-24-18-20-16(22)15-13-7-4-8-14(13)25-17(15)21-18/h1-3,5-6,11H,4,7-10H2,(H,20,21,22) |
Clé InChI |
VLFLVPADINIHHK-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC3=C2C(=O)NC(=N3)SCC(CSC4=CC=CC=C4)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2720435.png)

![3-((5-(butylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2720437.png)


![2-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2720441.png)
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone](/img/structure/B2720444.png)
![2-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2720447.png)
![1-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]azepan-2-one](/img/structure/B2720449.png)
![Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2720450.png)

